molecular formula C16H18FNO4S B2433922 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1396846-94-8

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2433922
CAS No.: 1396846-94-8
M. Wt: 339.38
InChI Key: YHOJQROUIDMZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide is a potent and selective synthetic agonist for the G-protein coupled receptor 52 (GPR52). GPR52 is a class A GPCR that is primarily expressed in the brain, particularly in the striatum, and has emerged as a promising non-dopaminergic target for psychiatric disorders . Activation of GPR52 is known to modulate intracellular cAMP levels, and its signaling is implicated in pathways relevant to psychosis and cognition. This research compound is therefore a critical tool for investigating the pathophysiology and potential treatment of schizophrenia , with studies suggesting that GPR52 agonists can produce antipsychotic-like and pro-cognitive effects in preclinical models without inducing catalepsy, a common side effect of typical antipsychotics. Its mechanism involves the potential to normalize aberrant dopaminergic and glutamatergic neurotransmission , which are core deficits in schizophrenia. Researchers utilize this agonist to delineate GPR52's role in complex neural circuits, to explore its therapeutic potential for other central nervous system conditions, and to further validate it as a novel target for drug discovery.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S/c1-11-9-13(17)6-7-14(11)23(20,21)18-10-16(19,12-4-5-12)15-3-2-8-22-15/h2-3,6-9,12,18-19H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOJQROUIDMZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound is characterized by the following molecular formula:

Property Details
Molecular FormulaC₁₆H₁₈FNO₄S
Molecular Weight339.4 g/mol
CAS Number1396846-94-8
Structural FeaturesCyclopropyl ring, furan ring, hydroxyethyl group, and sulfonamide moiety

The presence of the furan ring and sulfonamide group is particularly significant as these structural elements are known to enhance biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of sulfonamides have been extensively studied for their efficacy against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis. Preliminary studies suggest that this compound may exhibit similar properties, although specific data on its antimicrobial efficacy remains limited.

Antitumor Activity

There is a growing body of evidence supporting the potential anticancer properties of sulfonamide derivatives. For example, a study on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. While specific studies on this compound are scarce, its structural similarities to known antitumor agents suggest it may have promising activity in this area.

The biological activity of this compound can be attributed to several potential mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways, particularly those related to folate metabolism.
  • Cell Membrane Interaction : The hydrophobic nature of the cyclopropyl and furan rings could facilitate interaction with cellular membranes, potentially altering membrane permeability and leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A study examining a series of sulfonamide derivatives found that modifications in the aromatic ring significantly influenced antimicrobial potency. Although specific data on this compound were not available, related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Properties

In vitro studies on structurally analogous compounds revealed that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development . The unique structure of this compound may enhance its bioactivity compared to simpler analogs.

Q & A

Q. What are the critical steps and considerations for synthesizing N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide with high purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a benzenesulfonyl chloride intermediate with a cyclopropane-furan-hydroxyethyl amine derivative. Key steps include:
  • Intermediate Preparation : React 4-fluoro-2-methylbenzenesulfonyl chloride with 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine under basic conditions (e.g., triethylamine or NaOH) in anhydrous dichloromethane or DMF .

  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

  • Yield Optimization : Adjust reaction time (12–24 hours), temperature (0–25°C), and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) .

    Table 1: Example Reaction Conditions

    ParameterOptimal RangeImpact on Yield/Purity
    SolventDMF or CH₂Cl₂Higher solubility of intermediates
    BaseTriethylamineMinimizes side reactions
    Temperature0–25°CPrevents decomposition

Q. Which analytical techniques are most reliable for confirming the structure and purity of this sulfonamide?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of cyclopropyl (δ 0.5–1.5 ppm), furan (δ 6.3–7.4 ppm), and sulfonamide (δ 3.1–3.5 ppm for NH) groups. Compare experimental shifts with DFT-calculated values for validation .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ at m/z 368.12 (calculated for C₁₇H₁₉FNO₄S). Fragmentation patterns confirm the hydroxyethyl and fluoromethyl groups .
  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%). Retention time ~8–10 minutes .

Advanced Research Questions

Q. How can computational chemistry guide the prediction of biological targets for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX or COX-2). Focus on hydrogen bonding between the sulfonamide group and active-site residues (e.g., Thr199 in CA IX) .

  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

  • Pharmacophore Mapping : Identify critical features (e.g., sulfonamide-SO₂NH, fluoromethyl hydrophobicity) using MOE or Phase .

    Table 2: Example Docking Scores

    Target ProteinDocking Score (kcal/mol)Key Interactions
    Carbonic Anhydrase IX-9.2H-bond: SO₂NH–Thr199
    COX-2-7.8Hydrophobic: Fluoromethyl–Val523

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer : Contradictions often arise from differences in assay conditions or compound stability. Address via:
  • Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and incubation times (48–72 hours). Pre-treat compounds with antioxidants if ROS instability is suspected .
  • Stability Testing : Perform LC-MS stability studies in PBS (pH 7.4) and cell culture media. Degradation >10% within 24 hours suggests formulation issues .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets. Outliers may indicate assay interference (e.g., fluorescence quenching in fluorogenic assays) .

Experimental Design & Data Analysis

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin inclusion complexes (e.g., HP-β-CD at 20% w/v) .
  • Stability Protocols : Store lyophilized powder at -80°C. For solutions, adjust pH to 6.5–7.0 and add 0.01% BHT to prevent oxidation .

Q. How can reaction kinetics elucidate degradation pathways under physiological conditions?

  • Methodological Answer :
  • Pseudo-First-Order Kinetics : Monitor degradation in PBS (pH 7.4) at 37°C via HPLC. Plot ln(concentration) vs. time; slope gives k (degradation rate constant) .
  • Activation Energy Calculation : Use Arrhenius equation with data from 25°C, 37°C, and 50°C. Ea >50 kJ/mol suggests hydrolytic cleavage dominates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.